2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Description
2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C23H33ClN4O6S2 and its molecular weight is 561.11. The purity is usually 95%.
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Biological Activity
The compound 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a novel derivative of the thieno[2,3-c]pyridine class, which has garnered attention due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic implications of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C23H33ClN4O6S2 |
Molecular Weight | 561.1 g/mol |
CAS Number | 1219217-91-0 |
This complex organic molecule features a thieno[2,3-c]pyridine core known for its diverse biological activities and potential therapeutic uses.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of the thieno[2,3-c]pyridine core : This foundational structure is synthesized using various amines and acids.
- Introduction of functional groups : The benzamido and sulfamoyl groups are added through coupling reactions.
- Purification : The final product is purified to ensure high yield and purity.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit key enzymes or receptors involved in inflammatory pathways and cancer progression. For example:
- Inhibition of TNF-alpha production : Similar derivatives have shown the ability to inhibit lipopolysaccharide (LPS)-stimulated production of TNF-alpha in rat whole blood models, indicating anti-inflammatory properties .
- Anticancer effects : Preliminary studies suggest that compounds within this class may induce apoptosis in cancer cells by disrupting cellular signaling pathways .
Case Studies and Research Findings
Recent studies have evaluated various derivatives of thieno[2,3-c]pyridine for their biological activities:
- Anti-inflammatory Activity : A study demonstrated that certain thieno[2,3-c]pyridine derivatives effectively reduced inflammation markers in animal models .
- Antitumor Activity : Another research highlighted the potential of these compounds in inhibiting tumor growth in xenograft models, showcasing their promise as anticancer agents .
- Pharmacological Profiles : A comprehensive review organized findings from multiple studies on substituted 4,5,6,7-tetrahydrothieno pyridines, emphasizing their diverse pharmacological profiles including antibacterial and antifungal activities .
Properties
IUPAC Name |
2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O6S2.ClH/c1-4-26-10-9-18-19(15-26)34-23(20(18)21(24)28)25-22(29)16-5-7-17(8-6-16)35(30,31)27(11-13-32-2)12-14-33-3;/h5-8H,4,9-15H2,1-3H3,(H2,24,28)(H,25,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZKUWBJSOABTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33ClN4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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